molecular formula C22H22ClN5O3S B11492530 5-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11492530
M. Wt: 472.0 g/mol
InChI Key: QJLHXDAXSJEXKZ-UHFFFAOYSA-N
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Description

5-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline moiety, a piperazine ring, and a benzimidazole core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 7-chloroquinoline: This can be achieved through the chlorination of quinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Formation of the piperazine derivative: The 7-chloroquinoline is then reacted with piperazine to form 4-(7-chloroquinolin-4-yl)piperazine.

    Synthesis of the benzimidazole core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Coupling reaction: Finally, the piperazine derivative is coupled with the benzimidazole core in the presence of a sulfonylating agent, such as sulfonyl chloride, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the quinoline moiety using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloroquinoline site, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as malaria, cancer, and infectious diseases.

    Industry: The compound is used in the development of new pharmaceuticals and as a chemical probe in drug discovery research.

Mechanism of Action

The mechanism of action of 5-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves multiple molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, including DNA gyrase, topoisomerase, and G-protein coupled receptors (GPCRs).

    Pathways Involved: It can inhibit DNA replication and transcription, disrupt cellular signaling pathways, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Shares the quinoline moiety and exhibits antimalarial activity.

    Piperaquine: Contains a similar piperazine ring and is used in combination therapies for malaria.

    Mefloquine: Another quinoline derivative with antimalarial properties.

Uniqueness

5-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its combined structural features of quinoline, piperazine, and benzimidazole, which contribute to its broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H22ClN5O3S

Molecular Weight

472.0 g/mol

IUPAC Name

5-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]sulfonyl-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C22H22ClN5O3S/c1-25-20-6-4-16(14-21(20)26(2)22(25)29)32(30,31)28-11-9-27(10-12-28)19-7-8-24-18-13-15(23)3-5-17(18)19/h3-8,13-14H,9-12H2,1-2H3

InChI Key

QJLHXDAXSJEXKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=C5C=CC(=CC5=NC=C4)Cl)N(C1=O)C

Origin of Product

United States

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